molecular formula C5H12N2O B3022327 N-[2-(methylamino)ethyl]acetamide CAS No. 4814-81-7

N-[2-(methylamino)ethyl]acetamide

Cat. No.: B3022327
CAS No.: 4814-81-7
M. Wt: 116.16 g/mol
InChI Key: YMLMNCAFOVWVSV-UHFFFAOYSA-N
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Description

N-[2-(methylamino)ethyl]acetamide is an organic compound with the molecular formula C5H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-(methylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(methylamino)ethyl]acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with 2-(methylamino)ethyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Acetamide and 2-(methylamino)ethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The acetamide is dissolved in a suitable solvent, and the base is added to the solution. The 2-(methylamino)ethyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylamino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, alkoxides, or thiolates can be employed in substitution reactions.

Major Products

    Oxidation: Produces amides or nitriles.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(methylamino)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(methylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition or activation, and alterations in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-dimethylamino)ethylacetamide
  • N-(2-ethylamino)ethylacetamide
  • N-(2-methylamino)ethylpropionamide

Uniqueness

N-[2-(methylamino)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(methylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)7-4-3-6-2/h6H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLMNCAFOVWVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4814-81-7
Record name N-[2-(Methylamino)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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